1-[(2,4-dimethoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
Description
This compound features a pyrazolo[3,4-b]pyridine core substituted at position 1 with a 2,4-dimethoxyphenylmethyl group and at position 5 with a carboxylic acid. The dimethoxyphenyl group enhances lipophilicity, while the carboxylic acid contributes to hydrogen bonding and target engagement. It is a key intermediate for amide derivatives, such as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), a therapeutic target in oncology .
Properties
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-22-13-4-3-10(14(6-13)23-2)9-19-15-11(8-18-19)5-12(7-17-15)16(20)21/h3-8H,9H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCVYCCUGFAPAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2C3=NC=C(C=C3C=N2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors. These receptors are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities.
Mode of Action
It’s known that many indole derivatives interact with their targets through electrophilic substitution, facilitated by the excessive π-electrons delocalization in the indole nucleus. This interaction can lead to various changes in the target, potentially altering its function or activity.
Biochemical Pathways
It’s known that many indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities. These effects can lead to various downstream effects, potentially influencing a wide range of biological processes.
Result of Action
It’s known that many indole derivatives can have various effects at the molecular and cellular level due to their broad-spectrum biological activities. These effects can include changes in cell signaling, gene expression, and cellular metabolism.
Biological Activity
1-[(2,4-dimethoxyphenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid (CAS No. 937623-70-6) is a heterocyclic compound that has garnered attention due to its potential biological activities. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C16H15N3O4
- Molecular Weight : 313.31 g/mol
- IUPAC Name : 1-[(2,4-dimethoxyphenyl)methyl]pyrazolo[3,4-b]pyridine-5-carboxylic acid
- Appearance : Powder
Antiviral Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiviral properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit viral replication through various mechanisms, including interference with viral entry and replication processes.
- Case Study : In vitro studies demonstrated that certain pyrazolo derivatives exhibited high efficacy against viruses such as the vesicular stomatitis virus (VSV) and hepatitis A virus (HAV). One study reported a selective index indicating strong antiviral activity at low concentrations (20 μg/10^5 cells) against HAV .
| Compound | Virus Targeted | Concentration | Efficacy |
|---|---|---|---|
| Compound 5 | HSV-1 | 500 μg/mL | Curative activity: 56.8% |
| Compound 6 | VSV | Varies | High EC50 values |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been explored:
- Inhibition of COX Enzymes : Compounds similar to this compound have shown to inhibit cyclooxygenase (COX) enzymes effectively. One study highlighted IC50 values comparable to standard anti-inflammatory drugs like celecoxib .
| Compound | COX Inhibition IC50 (μmol) |
|---|---|
| 5 | 0.04 ± 0.09 |
| Celecoxib | 0.04 ± 0.01 |
Anticancer Activity
The pyrazolo[3,4-b]pyridine scaffold is also being investigated for its anticancer properties:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells and inhibit tumor growth.
- Research Findings : Several studies have indicated that derivatives can reduce cell viability in various cancer cell lines through apoptosis induction pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Substituent Effects : The presence of methoxy groups on the phenyl ring enhances the lipophilicity and biological activity.
- Core Structure Importance : The pyrazolo[3,4-b]pyridine core is essential for maintaining the desired biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Pyrazolo[3,4-b]Pyridine Core
The table below highlights structural analogs with modifications at position 1 (R1) and position 5 (R5):
Key Observations:
- R1 Substituent Effects: Electron-Donating Groups (e.g., -OCH₃ in target compound): Enhance metabolic stability but may increase lipophilicity (logP). The 2,4-dimethoxy group optimizes NAMPT binding via π-π stacking and hydrophobic interactions . Halogenated Groups (e.g., -F in Riociguat): Improve target selectivity and bioavailability. Riociguat’s 2-fluorobenzyl group enhances sGC binding affinity .
R5 Group Modifications :
Physicochemical Properties
| Property | Target Compound | Riociguat (Ester) | 1-(Pyridin-3-ylmethyl) Analog |
|---|---|---|---|
| Molecular Weight | ~342 g/mol | 360.39 g/mol | ~310 g/mol |
| Predicted logP | ~2.5 (high) | ~3.0 | ~1.8 (lower due to pyridine) |
| Solubility | Low (acid form) | Moderate (ester) | Moderate |
| Metabolic Stability | High | Moderate | Variable |
Q & A
Q. Advanced Mechanistic Studies
- Kinetic profiling : Monitor intermediate formation via LC-MS or in-situ IR.
- Isotopic labeling : Introduce ¹³C or ²H to track bond formation ().
- Computational modeling : DFT calculations to identify transition states () .
What challenges arise in crystallizing this compound, and how can they be addressed?
Advanced Crystallography
Challenges include poor solubility and polymorphism. Solutions:
- Co-solvents : Use DMSO/water mixtures for slow evaporation.
- Cryo-crystallization : Rapid cooling to trap metastable forms.
- Software tools : SHELXTL for refining disordered structures () .
How do computational methods (e.g., DFT) validate experimental data for this compound?
Advanced Computational Modeling
DFT calculations (e.g., B3LYP/6-31G*) predict:
- Electronic properties : HOMO-LUMO gaps correlating with UV-Vis spectra.
- Vibrational frequencies : Validate IR peak assignments ().
- Solvent effects : PCM models to simulate polar environments .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Advanced Biological Evaluation
Design assays to target specific pathways (e.g., kinase inhibition):
- Enzyme inhibition : Fluorescence-based ADP-Glo™ assays.
- Cytotoxicity controls : Use HEK-293 cells to assess selectivity ().
- Dose-response curves : IC₅₀ determination via nonlinear regression .
How can substituents (e.g., 2,4-dimethoxyphenyl) influence the compound’s physicochemical properties?
Q. Advanced Structure-Activity Relationship (SAR)
- LogP calculations : Predict lipophilicity changes using ChemDraw.
- Hydrogen bonding : Methoxy groups enhance solubility via polar interactions ().
- Steric maps : Molecular docking to assess binding pocket compatibility .
How should researchers address discrepancies between theoretical and experimental melting points?
Q. Advanced Data Analysis
- Purity checks : HPLC-MS to detect impurities.
- Thermogravimetric analysis (TGA) : Rule out decomposition.
- Polymorph screening : Use differential scanning calorimetry (DSC) .
What synthetic routes are recommended for fluorinated analogs of this compound?
Advanced Derivative Synthesis
Fluorination strategies include:
- Electrophilic fluorination : Selectfluor® at C-5 or C-6 positions.
- Nucleophilic substitution : KF/Al₂O₃ with halogenated precursors ().
- 19F NMR : Monitor reaction progress and regiochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
